molecular formula C27H29NO9 B119983 4/'-O-Methylstephavanine CAS No. 152013-83-7

4/'-O-Methylstephavanine

Cat. No.: B119983
CAS No.: 152013-83-7
M. Wt: 511.5 g/mol
InChI Key: FQTGWQFUPQBOJP-UHPCZMERSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4’-O-Methylstephavanine typically involves the extraction of the compound from the roots of Stephania abyssinica using ethanol (EtOH) as a solvent . The extraction process is followed by purification steps, which may include chromatography techniques to isolate the desired alkaloid.

Industrial Production Methods

advancements in biotechnological methods, such as plant cell culture techniques, could potentially be explored for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4’-O-Methylstephavanine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4’-O-Methylstephavanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4’-O-Methylstephavanine involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of cellular signaling pathways, inhibition of specific enzymes, and interaction with cellular receptors . Further research is needed to fully elucidate the detailed mechanisms.

Properties

CAS No.

152013-83-7

Molecular Formula

C27H29NO9

Molecular Weight

511.5 g/mol

IUPAC Name

[(11R,15S,16S)-15-hydroxy-14-methoxy-5,7,21-trioxa-20-azahexacyclo[11.4.3.111,14.01,13.02,10.04,8]henicosa-2,4(8),9-trien-16-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C27H29NO9/c1-31-17-5-4-14(8-18(17)32-2)24(30)36-22-11-25-6-7-28-26(25)12-21(37-27(26,33-3)23(22)29)15-9-19-20(10-16(15)25)35-13-34-19/h4-5,8-10,21-23,28-29H,6-7,11-13H2,1-3H3/t21-,22+,23+,25?,26?,27?/m1/s1

InChI Key

FQTGWQFUPQBOJP-UHPCZMERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)O[C@H]2CC34CCNC35C[C@H](C6=CC7=C(C=C46)OCO7)OC5([C@H]2O)OC)OC

SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC2CC34CCNC35CC(C6=CC7=C(C=C46)OCO7)OC5(C2O)OC)OC

Synonyms

4'-O-methyl-stephavanine
4'-O-methylstephavanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4/'-O-Methylstephavanine
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